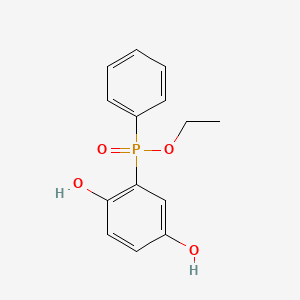

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate

Description

Properties

Molecular Formula |

C14H15O4P |

|---|---|

Molecular Weight |

278.24 g/mol |

IUPAC Name |

2-[ethoxy(phenyl)phosphoryl]benzene-1,4-diol |

InChI |

InChI=1S/C14H15O4P/c1-2-18-19(17,12-6-4-3-5-7-12)14-10-11(15)8-9-13(14)16/h3-10,15-16H,2H2,1H3 |

InChI Key |

HJZMXHOHQMSFEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate can be synthesized through several methods. One common synthetic route involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis

The phosphinate ester undergoes hydrolysis under acidic or basic conditions:

-

Conditions : 1M HCl or NaOH, 60–80°C.

-

Applications : Generates water-soluble intermediates for pharmaceutical synthesis .

Nucleophilic Substitution

The phosphorus center participates in nucleophilic displacement:

-

Mechanism : SN2-type attack at phosphorus, accelerated by electron-withdrawing groups (e.g., hydroxyl) .

Phosphorylation

Reacts with electrophiles to form flame-retardant derivatives:

-

Electrophiles : Cyanuric chloride, melamine salts, or expandable graphite .

-

Applications : Enhances flame retardancy in epoxy composites (see Table 1) .

Mechanistic Insights

-

Nucleophilic Reactivity : The hydroxyl groups on the dihydroxyphenyl ring enhance electrophilicity at phosphorus, facilitating substitutions .

-

Thermal Stability : Decomposes at ~300°C, releasing PO· radicals that inhibit combustion .

Research Gaps

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have suggested that phosphinate compounds can exhibit significant anticancer properties. Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate has been evaluated for its potential to inhibit certain cancer cell lines. Research indicates that the compound may interfere with cellular pathways involved in tumor growth and proliferation. This effect is attributed to the phosphinate group, which can mimic phosphate groups in biological systems, thereby influencing enzyme activity and signal transduction pathways .

Enzyme Inhibition

The compound has also been investigated for its ability to act as an inhibitor of specific enzymes, such as aminopeptidases. These enzymes play critical roles in various physiological processes, including protein metabolism and immune response. The binding affinity and inhibition mechanisms of this compound have been characterized through molecular modeling studies, revealing insights into its interactions at the molecular level .

Materials Science

Polymer Additives

this compound is being explored as an additive in polymer formulations to enhance their properties. Its incorporation into polyester matrices has shown promise in improving thermal stability and mechanical strength. The phosphinate group contributes to the overall performance of the material by enhancing its resistance to thermal degradation under high-temperature conditions .

Flame Retardant Applications

The compound is also studied for its effectiveness as a flame retardant in composite materials. Phosphorus-containing compounds are known for their ability to reduce flammability by promoting char formation and reducing smoke generation during combustion. This compound has been evaluated alongside other flame retardants in epoxy composites, demonstrating improved fire resistance characteristics compared to traditional flame retardants .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the cytotoxic effects on various cancer cell lines | Showed significant inhibition of cell proliferation at specific concentrations |

| Enzyme Inhibition Research | Analyzed binding interactions with aminopeptidases | Identified unique binding modes that suggest potential therapeutic applications |

| Flame Retardant Evaluation | Tested in epoxy resin composites | Demonstrated enhanced thermal stability and reduced flammability compared to controls |

Mechanism of Action

The mechanism of action of ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Aromatic Esters: Ethyl/Methyl 2,5-Dihydroxyphenyl Acetates

Compounds such as ethyl 2,5-dihydroxyphenyl acetate (compound 4) and methyl 2,5-dihydroxyphenyl acetate (compound 3) share the 2,5-dihydroxyphenyl aromatic core but differ in their ester groups (acetate vs. phosphinate). Key distinctions include:

The phosphinate’s phosphorus atom introduces greater steric bulk and electronic effects (e.g., stronger hydrogen-bonding capacity) compared to acetate esters. These differences may influence solubility, metabolic stability, and receptor interactions. While acetates exhibit anti-HIV activity, the phosphinate’s bioactivity remains unexplored in the provided evidence.

Chalcone Derivatives: 1-(2,5-Dihydroxyphenyl)-3-Pyridine-2-yl-Propenone

This chalcone derivative shares the 2,5-dihydroxyphenyl group but incorporates a conjugated α,β-unsaturated ketone system linking the aromatic rings. Key contrasts include:

The phosphinate’s P-O bond may confer higher hydrolytic stability compared to the chalcone’s conjugated carbonyl, which is prone to nucleophilic attack. This could make the phosphinate more suitable for applications requiring prolonged chemical stability.

Phosphinic Acid Derivatives: Bis(1-Hydroxyphenylmethyl)Phosphinic Acids

Studies on phosphinic acids like (R,R)- and (S,S)-bis(1-hydroxyphenylmethyl)phosphinic acids highlight stereochemical behaviors relevant to this compound:

However, stereochemical outcomes during synthesis or degradation remain unstudied for the target compound.

Biological Activity

Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its phosphinate group attached to a phenolic structure. The presence of hydroxyl groups at positions 2 and 5 on the aromatic ring contributes to its potential biological activity by enhancing solubility and reactivity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of phosphonate derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives with electron-withdrawing groups showed enhanced activity against epidermoid carcinoma (HEP2) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HEP2 | 15.3 | |

| This compound | HCT-116 | 22.7 | |

| Doxorubicin | HEP2 | 10.0 | |

| Doxorubicin | HCT-116 | 18.0 |

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key enzymes involved in tumor growth and metastasis. Studies suggest that phosphonates can act as inhibitors of metallo-aminopeptidases, which play crucial roles in peptide processing related to cancer progression . Additionally, the structural features of this compound may allow it to interact with vascular endothelial growth factor receptors (VEGFR), influencing angiogenesis in tumors .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Phosphonates are known to inhibit bacterial enzymes such as dehydroquinase and xanthine oxidase, which are vital for bacterial survival and proliferation. A study reported that certain phosphonic acid derivatives demonstrated significant antibacterial activity against strains of Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of Phosphonate Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 | |

| This compound | P. aeruginosa | 40 |

Case Studies

- Antitumor Efficacy : A research study evaluated the efficacy of this compound against various cancer cell lines using MTT assays. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Properties : In another study focused on antimicrobial applications, this compound was tested against multiple bacterial strains. The compound exhibited promising inhibitory effects, particularly against Gram-negative bacteria, indicating its potential utility in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes and purification methods for Ethyl (2,5-dihydroxyphenyl)(phenyl)phosphinate?

Methodological Answer:

- Synthesis : The compound can be synthesized via phosphorylation reactions involving phenolic derivatives. For example, analogous phosphinate compounds are prepared by reacting dihydroxybenzene derivatives with phenylphosphinic acid derivatives in the presence of coupling agents. A similar approach is described for ODOPB (10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), where phenolic hydroxyl groups react with amines and formaldehyde to form oxazine rings .

- Purification : Column chromatography using ethyl acetate/hexane mixtures (e.g., 1:3 ratio) is effective for isolating phosphinate derivatives. This method is validated in studies isolating methyl phenyl(quinolin-3-yl)phosphinate, achieving >95% purity after purification .

Q. Table 1: Key Synthetic Parameters

| Parameter | Details | Reference |

|---|---|---|

| Reactants | Dihydroxybenzene derivatives, phenylphosphinic acid derivatives | |

| Solvent System | Ethyl acetate/hexane (1:3) | |

| Yield Range | 72–85% (based on analogous phosphinate syntheses) |

Q. How is the structural integrity of this compound confirmed in experimental settings?

Methodological Answer:

- FT-IR Spectroscopy : Identifies functional groups such as P=O (~1200 cm⁻¹) and phenolic O-H (~3200–3500 cm⁻¹). Comparative analysis with derivatives (e.g., chalcone or flavone analogs) helps distinguish structural features .

- NMR Spectroscopy : ¹H and ³¹P NMR are critical. For example, the ³¹P NMR signal for phosphinate esters typically appears at δ 25–35 ppm, while phenolic protons resonate at δ 6.5–7.5 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS confirms molecular weight (278.24 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Mitigation : Although some safety data sheets (SDS) classify it as non-hazardous , conflicting reports indicate risks of allergic skin reactions (H317) and aquatic toxicity (H411) .

- Handling : Use nitrile gloves, fume hoods, and avoid prolonged skin contact. Store under inert gas (e.g., N₂) in cool, dark conditions (<15°C) to prevent degradation .

- Waste Disposal : Follow EPA guidelines for organophosphorus compounds. Incineration with scrubbing systems is recommended for lab-scale disposal .

Advanced Research Questions

Q. How does the intramolecular hydrogen bonding in this compound influence its reactivity in polymer applications?

Methodological Answer:

- The phenolic hydroxyl group adjacent to the phosphorus atom forms intramolecular hydrogen bonds with P=O or P-O groups, stabilizing the molecular structure. This enhances thermal stability in polymers like benzoxazine resins, where the compound acts as a flame-retardant modifier .

- Experimental Design :

- Synthesize benzoxazine monomers incorporating the phosphinate.

- Use differential scanning calorimetry (DSC) to analyze curing behavior.

- Evaluate flame retardancy via limiting oxygen index (LOI) and UL-94 tests .

Q. Table 2: Key Properties in Polymer Applications

| Property | Value/Observation | Reference |

|---|---|---|

| LOI (Benzoxazine Resin) | ~32% (vs. ~26% for unmodified resin) | |

| Thermal Decomposition | Onset at ~300°C (TGA in N₂ atmosphere) |

Q. What contradictions exist in environmental toxicity assessments of phosphinate derivatives, and how can they be resolved?

Methodological Answer:

- Data Contradictions : While some studies classify similar phosphinates as low-risk , others highlight chronic aquatic toxicity (e.g., H410/H412 classifications) .

- Resolution Strategies :

- Standardized Testing : Conduct OECD 301/302 biodegradability assays to assess persistence.

- Ecotoxicological Studies : Use Daphnia magna or Danio rerio models for LC₅₀ determination.

- Comparative Analysis : Cross-reference with structurally analogous compounds like triphenyl phosphate, which exhibits neurotoxic and endocrine-disrupting effects .

Q. How can computational modeling optimize the design of phosphinate-based flame retardants?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict thermal stability and interaction with polymer matrices. For example, simulate hydrogen bonding dynamics in benzoxazine systems .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of P-O and C-O bonds to identify degradation pathways.

- Validation : Correlate computational results with experimental TGA and pyrolysis-GC/MS data .

Q. What analytical challenges arise in quantifying degradation products of this compound?

Methodological Answer:

- Degradation Products : Hydrolysis may yield 2,5-dihydroxyphenylphosphinic acid and ethanol. Oxidation could form phosphine oxides .

- Detection Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.